molecular formula C19H22N2O4 B14451929 5-Hexyl-2-hydroxy-N-(4-nitrophenyl)benzamide CAS No. 78417-81-9

5-Hexyl-2-hydroxy-N-(4-nitrophenyl)benzamide

Cat. No.: B14451929
CAS No.: 78417-81-9
M. Wt: 342.4 g/mol
InChI Key: PWHBTZAQDUCCBM-UHFFFAOYSA-N
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Description

5-Hexyl-2-hydroxy-N-(4-nitrophenyl)benzamide is an organic compound that belongs to the class of benzamides It is characterized by the presence of a hexyl chain, a hydroxyl group, and a nitrophenyl group attached to a benzamide core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Hexyl-2-hydroxy-N-(4-nitrophenyl)benzamide typically involves the reaction of 5-hexyl-2-hydroxybenzoic acid with 4-nitroaniline. The reaction is carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) under anhydrous conditions. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis. Additionally, optimization of reaction conditions, such as temperature, solvent, and reaction time, is crucial for large-scale production.

Chemical Reactions Analysis

Types of Reactions

5-Hexyl-2-hydroxy-N-(4-nitrophenyl)benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: KMnO₄, CrO₃, and other strong oxidizing agents.

    Reduction: H₂ with Pd/C, NaBH₄, and other reducing agents.

    Substitution: Nitrating mixture (HNO₃/H₂SO₄), chlorinating agents (Cl₂/FeCl₃), and sulfonating agents (SO₃/H₂SO₄).

Major Products Formed

Scientific Research Applications

5-Hexyl-2-hydroxy-N-(4-nitrophenyl)benzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-Hexyl-2-hydroxy-N-(4-nitrophenyl)benzamide involves its interaction with specific molecular targets and pathways. The hydroxyl and nitro groups play a crucial role in its biological activity. For instance, the nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to antibacterial effects. The hydroxyl group can participate in hydrogen bonding and other interactions with biological molecules, contributing to its overall activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Hexyl-2-hydroxy-N-(4-nitrophenyl)benzamide is unique due to the presence of a hexyl chain, which can influence its lipophilicity and membrane permeability. This structural feature may enhance its biological activity and make it a valuable compound for further research and development.

Properties

CAS No.

78417-81-9

Molecular Formula

C19H22N2O4

Molecular Weight

342.4 g/mol

IUPAC Name

5-hexyl-2-hydroxy-N-(4-nitrophenyl)benzamide

InChI

InChI=1S/C19H22N2O4/c1-2-3-4-5-6-14-7-12-18(22)17(13-14)19(23)20-15-8-10-16(11-9-15)21(24)25/h7-13,22H,2-6H2,1H3,(H,20,23)

InChI Key

PWHBTZAQDUCCBM-UHFFFAOYSA-N

Canonical SMILES

CCCCCCC1=CC(=C(C=C1)O)C(=O)NC2=CC=C(C=C2)[N+](=O)[O-]

Origin of Product

United States

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